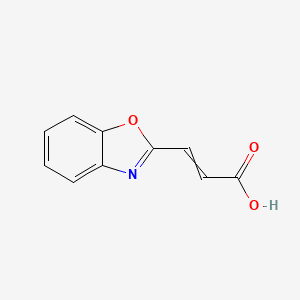

3-(1,3-Benzoxazol-2-yl)prop-2-enoic acid

Beschreibung

3-(1,3-Benzoxazol-2-yl)prop-2-enoic acid (CAS 31527-73-8) is an α,β-unsaturated carboxylic acid featuring a benzoxazole heterocyclic ring. Its molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The compound’s structural features, including the planar benzoxazole moiety and acidic carboxylic group, make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and metal chelation .

Eigenschaften

Molekularformel |

C10H7NO3 |

|---|---|

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

3-(1,3-benzoxazol-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13) |

InChI-Schlüssel |

XNJWCEYKQQMNIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzoxazole Derivatives

2-[[3-(1,3-Benzoxazol-2-yl)propanoylamino]methyl]-3-(3-methylphenyl)propanoic acid (PubChem CID 119243009)

- Structure: Incorporates a saturated propanoic acid backbone with an amide-linked methylphenyl group.

- Key Differences: The absence of α,β-unsaturation reduces electrophilicity compared to the target compound.

- Biological Relevance : Benzoxazole derivatives are investigated as heparanase inhibitors, which are critical in cancer metastasis and angiogenesis .

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,5-difluorobenzoic acid (PubChem CID 81421830)

- Structure : A benzoic acid derivative with chloro and fluoro substituents on the benzoxazole and benzene rings.

- The rigid planar structure may improve stacking interactions in enzyme active sites .

Heterocycle-Modified Analogues

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid (CAS 326021-35-6)

- Structure : Replaces benzoxazole’s oxygen with sulfur (benzothiazole) and includes dihydroxy groups.

- Key Differences :

3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (CAS 49671-84-3)

- Structure: Features a benzimidazole ring (two nitrogen atoms) and dihydroxypropanoic acid.

- Key Differences :

Functional Group Variants

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS 78757-00-3)

- Structure: Saturated propanoic acid analogue of the target compound.

- Higher conformational flexibility may decrease binding affinity to rigid enzyme pockets .

2-{[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid (CAS 364627-30-5)

- Structure : Contains an isoindole-1,3-dione group linked via an amide bond.

- Key Differences: The isoindole-dione moiety introduces strong electron-withdrawing effects, increasing acidity.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.